7-fluoro-4-methyl-1H-indole-2-carboxylic acid
Description
7-Fluoro-4-methyl-1H-indole-2-carboxylic acid (CAS: Not explicitly provided in evidence; commercial ref. code: 10-F764124) is a fluorinated indole derivative with a carboxylic acid group at position 2, a fluorine atom at position 7, and a methyl substituent at position 4 of the indole core. It is used as a key intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting enzymes such as histone methyltransferases . Commercial suppliers list it at premium pricing (e.g., 1g for €906), reflecting its specialized applications .
Properties
IUPAC Name |
7-fluoro-4-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-2-3-7(11)9-6(5)4-8(12-9)10(13)14/h2-4,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKJVDCMLHZATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383132-49-8 | |
| Record name | 7-fluoro-4-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-4-methyl-1H-indole-2-carboxylic acid typically involves the fluorination of indole derivatives. One common method includes the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to yield 7-bromo-4-(methoxymethyl)-2-methylindole. This intermediate is then reduced with tributyltin hydride (Bu3SnH) to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-4-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.
Scientific Research Applications
7-Fluoro-4-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving indole derivatives.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-fluoro-4-methyl-1H-indole-2-carboxylic acid is not well-documented. like other indole derivatives, it likely interacts with various molecular targets and pathways. Indole compounds are known to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Group Variations
The following table highlights structural analogs and their distinguishing features:
Electronic and Steric Effects
- Fluorine vs. Chlorine: Fluorine’s electronegativity enhances binding affinity in enzyme pockets (e.g., histone methyltransferases) by polarizing the indole ring.
- Methyl vs. Hydroxy/Methoxy : The methyl group at position 4 in the target compound donates electrons, stabilizing the indole ring. In contrast, hydroxy or methoxy groups at this position increase polarity and hydrogen-bonding capacity, impacting solubility and metabolic stability .
Biological Activity
Overview
7-Fluoro-4-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative with significant potential in medicinal chemistry due to its biological activities. Indole derivatives are known for their diverse pharmacological properties, including antiviral, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H8FNO2
- CAS Number : 383132-49-8
The compound belongs to the indole family, which is characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the fluorine atom and the carboxylic acid group significantly influence its biological activity.
Indole derivatives interact with various biological targets through multiple mechanisms:
Antiviral Activity
Recent studies have highlighted the antiviral potential of indole derivatives, particularly against HIV. For example, indole-2-carboxylic acid derivatives have been shown to inhibit HIV-1 integrase with IC50 values ranging from 0.13 μM to 6.85 μM . The presence of substituents at various positions on the indole ring significantly enhances antiviral activity through improved binding interactions with viral components.
Anti-inflammatory Effects
Indole derivatives are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. This makes them potential candidates for treating inflammatory diseases.
Anticancer Properties
Indoles exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Case Studies
A series of studies have been conducted to evaluate the biological efficacy of various indole derivatives:
- Study on HIV Integrase Inhibition :
- Toxicity Assessment :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 7-fluoro-4-methyl-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via indole core formation methods such as the Fischer Indole Synthesis or Bartoli Indole Synthesis , which involve cyclization of phenylhydrazines or nitroarenes with ketones/aldehydes. Optimization includes adjusting temperature (e.g., reflux in acetic acid for cyclization), catalyst selection (e.g., palladium for halogenation steps), and purification via recrystallization (e.g., acetic acid as a solvent) . For fluorination, electrophilic fluorination agents like Selectfluor® may be employed at controlled pH to avoid side reactions.
Q. How can researchers determine physicochemical properties (e.g., melting point, solubility) when such data is unavailable?
- Answer : Experimental determination is critical. Use differential scanning calorimetry (DSC) for melting points and shake-flask/HPLC methods for solubility in solvents (e.g., water, DMSO). Computational tools like COSMO-RS can predict solubility based on molecular structure. For example, analogs like 4-bromo-7-fluoro-1H-indole-2-carboxylic acid (CID 103863076) have documented structural data that can guide predictions .
Q. What stability considerations are critical when handling this compound under different experimental conditions?
- Answer : The compound is stable under recommended storage (dry, inert atmosphere, 2–8°C). However, test stability under acidic/basic conditions (pH 3–11) via HPLC monitoring. Avoid prolonged exposure to light (risk of photodegradation) and high temperatures (>100°C). Decomposition products can be identified using LC-MS .
Advanced Research Questions
Q. How can researchers design bioactivity assays for this compound, leveraging structural analogs?
- Answer : Prioritize targets based on analogs with known activity. For example, fluoro-substituted indoles often show kinase inhibition or antimicrobial activity . Use molecular docking to predict binding affinity (e.g., ATP-binding pockets for kinases). Validate via in vitro assays (e.g., enzymatic inhibition, MIC tests). Structural analogs like 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic acid have demonstrated activity in antimicrobial screens, providing a template for assay design .
Q. What analytical methodologies ensure purity and structural integrity during synthesis?
- Answer : Employ HPLC-MS for purity assessment (>98% by area normalization) and NMR (¹H/¹³C, 2D-COSY) to confirm substituent positions (e.g., fluorine at C7, methyl at C4). For trace impurities, ICP-MS detects heavy metals, while FT-IR verifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Reference standards from accredited suppliers (e.g., Kanto Reagents) ensure reliability .
Q. How should structure-activity relationship (SAR) studies be structured when modifying substituents on the indole core?
- Answer : Systematically vary substituents (e.g., replace fluorine with chlorine, methyl with ethyl) and assess impacts on bioactivity/pharmacokinetics. Use quantitative SAR (QSAR) models to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity. For example, fluorination at C7 in analogs enhances metabolic stability by reducing CYP450-mediated oxidation .
Q. How can contradictory data on decomposition products or toxicity be resolved?
- Answer : Reproduce experiments under standardized conditions (e.g., OECD guidelines for toxicity). For decomposition, use accelerated stability studies (40°C/75% RH for 6 months) with HR-MS to identify degradation pathways. Acute toxicity can be assessed via OECD 423 (acute oral toxicity in rodents), while in vitro assays (Ames test) screen for mutagenicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
